molecular formula C10H14ClN3O3 B2970932 2-(4-Methylmorpholin-3-yl)pyrimidine-4-carboxylic acid hydrochloride CAS No. 2230803-30-0

2-(4-Methylmorpholin-3-yl)pyrimidine-4-carboxylic acid hydrochloride

Cat. No.: B2970932
CAS No.: 2230803-30-0
M. Wt: 259.69
InChI Key: PERGTXWONNSOLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylmorpholin-3-yl)pyrimidine-4-carboxylic acid hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a 4-methylmorpholin-3-yl group and a carboxylic acid group, forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, typically involving the reaction of pyrimidine-4-carboxylic acid with 4-methylmorpholine under specific conditions. One common method involves the nucleophilic substitution reaction where pyrimidine-4-carboxylic acid is reacted with 4-methylmorpholine in the presence of a suitable catalyst and under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methylmorpholin-3-yl)pyrimidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The reactions can yield a variety of products depending on the reagents and conditions used. For example, oxidation may produce carboxylic acids or ketones, while reduction may result in alcohols or amines.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It may serve as a probe or inhibitor in biological studies to understand cellular processes.

  • Industry: Use in the manufacturing of specialty chemicals and materials.

Comparison with Similar Compounds

  • 2-(4-Methylmorpholin-3-yl)acetic acid hydrochloride: Similar structure but with an acetic acid group instead of a pyrimidine ring.

  • 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholin-4-ium chloride: Contains a triazine ring instead of a pyrimidine ring.

Uniqueness: 2-(4-Methylmorpholin-3-yl)pyrimidine-4-carboxylic acid hydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

2-(4-methylmorpholin-3-yl)pyrimidine-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3.ClH/c1-13-4-5-16-6-8(13)9-11-3-2-7(12-9)10(14)15;/h2-3,8H,4-6H2,1H3,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERGTXWONNSOLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOCC1C2=NC=CC(=N2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.